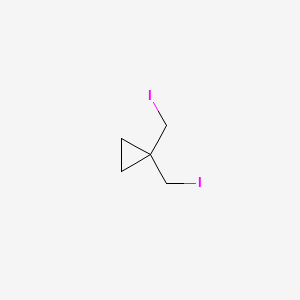

1,1-Bis(iodomethyl)cyclopropane

Description

The exact mass of the compound 1,1-Bis(iodomethyl)cyclopropane is 321.87155 g/mol and the complexity rating of the compound is 60.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Bis(iodomethyl)cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(iodomethyl)cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(iodomethyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEWACGRLOFYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CI)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660404 | |

| Record name | 1,1-Bis(iodomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83321-23-7 | |

| Record name | 1,1-Bis(iodomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1-Bis(iodomethyl)cyclopropane: A Technical Guide for Strategic Application in Advanced Synthesis

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of 1,1-bis(iodomethyl)cyclopropane. This versatile building block, distinguished by its geminal bis(iodomethyl) substitution on a cyclopropane ring, offers unique opportunities for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its properties, a detailed synthesis protocol rooted in established chemical principles, an exploration of its reactivity with mechanistic insights, and critical safety and handling information.

Core Identification and Physicochemical Profile

1,1-Bis(iodomethyl)cyclopropane is a valuable reagent for introducing the sterically demanding and conformationally rigid spiro[2.X]cycloalkane moiety. Its precise identification and an understanding of its physical properties are paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of 1,1-Bis(iodomethyl)cyclopropane

| Property | Value | Source(s) |

| CAS Number | 83321-23-7 | [1][2][3] |

| Molecular Formula | C₅H₈I₂ | [1][4] |

| Molecular Weight | 321.93 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 255.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.45 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.669 (Predicted) | [1] |

Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.

Synthesis Protocol: A Field-Proven Finkelstein Approach

The most reliable and scalable synthesis of 1,1-bis(iodomethyl)cyclopropane is achieved via a Finkelstein reaction, a robust halogen exchange process. This protocol details the conversion from the more readily available 1,1-bis(bromomethyl)cyclopropane.

Experimental Protocol: Synthesis of 1,1-Bis(iodomethyl)cyclopropane

-

Reagents & Equipment:

-

1,1-Bis(bromomethyl)cyclopropane (1.0 eq)

-

Sodium iodide (NaI) (2.5 eq)

-

Anhydrous acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,1-bis(bromomethyl)cyclopropane in a minimal amount of anhydrous acetone.

-

Add sodium iodide to the solution. The use of a significant excess of NaI is crucial to drive the reaction equilibrium forward.[2][5]

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Upon completion (typically after several hours to overnight), cool the reaction mixture to room temperature. A white precipitate of sodium bromide will form.[2]

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting residue is then partitioned between a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water.

-

The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,1-bis(iodomethyl)cyclopropane.

-

Causality and Expertise in the Synthesis:

-

Choice of Solvent: Anhydrous acetone is the solvent of choice due to the high solubility of sodium iodide and the poor solubility of the sodium bromide or chloride byproducts, which precipitate and drive the reaction to completion according to Le Châtelier's principle.[2][4][5]

-

Reaction Conditions: Refluxing is necessary to provide the activation energy for this SN2 reaction. The reaction time can vary depending on the scale and the specific dihalo-precursor used.

-

Workup Strategy: The aqueous workup and washing steps are critical for removing inorganic salts and impurities, ensuring the purity of the final product.

Diagram 1: Finkelstein Reaction Workflow

Caption: A streamlined workflow for the synthesis of 1,1-bis(iodomethyl)cyclopropane.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 1,1-bis(iodomethyl)cyclopropane lies in the reactivity of its two iodomethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile construction of spirocyclic systems, a structural motif of increasing importance in medicinal chemistry.

The incorporation of a cyclopropane ring can enhance the metabolic stability, binding affinity, and potency of a drug candidate.[1] The rigid nature of the cyclopropane ring can also lock a molecule into a specific conformation, which can be advantageous for receptor binding.

Application in Spiro-oxindole Synthesis:

A prime example of the utility of 1,1-bis(iodomethyl)cyclopropane is in the synthesis of spiro[cyclopropane-3,3'-oxindole] derivatives. These scaffolds are present in a variety of biologically active compounds.

Diagram 2: Reactivity Pathway for Spiro-oxindole Formation

Caption: The reaction pathway for the synthesis of spiro-oxindoles.

Experimental Protocol: Synthesis of a Spiro[cyclopropane-1,3'-oxindole]

-

Reagents & Equipment:

-

Substituted Oxindole (1.0 eq)

-

1,1-Bis(iodomethyl)cyclopropane (1.1 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction and purification glassware

-

-

Procedure:

-

To a solution of the oxindole in anhydrous DMF under an inert atmosphere, add the base.

-

Stir the mixture at room temperature for a short period to facilitate deprotonation of the oxindole.

-

Add 1,1-bis(iodomethyl)cyclopropane to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired spiro-oxindole.

-

Safety and Handling

As an alkylating agent, 1,1-bis(iodomethyl)cyclopropane must be handled with care. The following safety information is based on data for structurally similar iodo-compounds.

Table 2: GHS Hazard Information

| Hazard | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. P280: Wear eye protection. |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and dark place, away from oxidizing agents and strong bases.

Spectroscopic Characterization

While a comprehensive, publicly available NMR spectral analysis for 1,1-bis(iodomethyl)cyclopropane is limited, the expected signals can be predicted based on its structure and data from analogous cyclopropane derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the iodomethyl groups and the methylene protons of the cyclopropane ring. The cyclopropyl protons typically appear in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the methylene carbons of the iodomethyl groups. The carbon atoms of the cyclopropane ring are characteristically shifted to a higher field.[6]

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a potent and versatile reagent for the construction of spirocyclic systems, offering a strategic advantage in the design of novel molecular entities with potential therapeutic applications. Its synthesis via the Finkelstein reaction is a reliable and scalable method. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable building block.

References

-

LookChem. Cas 83321-23-7,1,1-bis(iodomethyl)cyclopropane. [Link]

-

SATHEE. Finkelstein Reaction. [Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

PubMed. Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. [Link]

-

Organic Syntheses. PREPARATION OF 6-IODO-1-HEXENE. [Link]

-

Scribd. Coupling Constants For 1h and 13c NMR. [Link]

-

Organic Chemistry Frontiers. Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

-

ACS Publications. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. [Link]

-

ResearchGate. Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis | Request PDF. [Link]

-

Organic Letters. Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. [Link]

-

PubMed Central. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]

Sources

- 1. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1,1-Bis(iodomethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1,1-Bis(iodomethyl)cyclopropane is a valuable bifunctional building block in organic synthesis, prized for its unique structural rigidity and the reactivity of its primary alkyl iodide moieties. This guide provides an in-depth exploration of a robust and widely employed synthetic pathway to this key intermediate. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of 1,1-Bis(iodomethyl)cyclopropane, commencing with the synthesis of the crucial precursor, 1,1-Bis(hydroxymethyl)cyclopropane, followed by its conversion to the target diiodide. This document is intended to serve as a practical resource for researchers in academic and industrial settings, offering field-proven insights to facilitate the successful synthesis and application of this versatile compound.

Introduction: The Synthetic Utility of a Strained Ring System

The cyclopropane motif is a recurring structural element in a multitude of natural products and pharmacologically active molecules, imparting unique conformational constraints and metabolic stability.[1] 1,1-Bis(iodomethyl)cyclopropane, with its geminal iodomethyl groups, serves as a potent electrophilic scaffold for the construction of more complex molecular architectures. The twin reactive centers allow for a range of subsequent transformations, including nucleophilic substitutions and coupling reactions, making it a cornerstone intermediate in the synthesis of novel therapeutics and materials.[2][3] This guide focuses on a reliable and scalable synthetic route, breaking down the process into two key stages: the formation of the cyclopropane diol and its subsequent iodination.

Strategic Overview of the Synthetic Pathway

The most common and efficient synthesis of 1,1-Bis(iodomethyl)cyclopropane involves a two-step sequence. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable for each transformation.

Figure 1: High-level overview of the synthetic route to 1,1-Bis(iodomethyl)cyclopropane.

Synthesis of the Precursor: 1,1-Bis(hydroxymethyl)cyclopropane

The initial step involves the construction of the cyclopropane ring and the installation of two hydroxymethyl groups. This is typically achieved through the reduction of a 1,1-cyclopropanedicarboxylic acid ester.

Preparation of Diethyl 1,1-cyclopropanedicarboxylate

The synthesis of the diester precursor is a classic example of a phase-transfer catalyzed reaction, offering high yields and operational simplicity.[4][5]

Reaction Scheme:

Figure 2: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate, 1,2-dibromoethane, potassium carbonate, and a phase-transfer catalyst such as PEG-400.[4]

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude diethyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

Reduction to 1,1-Bis(hydroxymethyl)cyclopropane

The reduction of the diester to the corresponding diol is a critical step. While catalytic hydrogenation is a viable option on a large scale[6], lithium aluminum hydride (LiAlH4) is a common and effective reagent for laboratory-scale synthesis.[7]

Reaction Scheme:

Figure 3: Reduction of the diester to the diol.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all while cooling the flask in an ice bath.

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1,1-Bis(hydroxymethyl)cyclopropane.

-

The product can be purified by distillation under reduced pressure or by recrystallization.

| Property | Value |

| Molecular Formula | C5H10O2[8] |

| Molecular Weight | 102.13 g/mol [8] |

| Boiling Point | 235-236 °C |

| Density | 1.065 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4700 |

| Table 1: Physical Properties of 1,1-Bis(hydroxymethyl)cyclopropane. |

Synthesis of 1,1-Bis(iodomethyl)cyclopropane

The conversion of the diol to the diiodide is the final and crucial step. The Finkelstein reaction, a classic SN2 process, is highly effective for this transformation.[9][10] This typically involves the conversion of the diol to a better leaving group, such as a mesylate or tosylate, followed by displacement with iodide. A more direct approach using iodine and triphenylphosphine is also a viable option.

Two-Step Iodination via Mesylation and Finkelstein Reaction

This method provides a reliable route with generally high yields. The mesylation step activates the hydroxyl groups, making them excellent leaving groups for the subsequent nucleophilic substitution by iodide.

Reaction Scheme:

Figure 4: Two-step synthesis of 1,1-Bis(iodomethyl)cyclopropane.

Experimental Protocol: Mesylation

-

Dissolve 1,1-Bis(hydroxymethyl)cyclopropane and triethylamine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for a few hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylate, which is often used in the next step without further purification.

Experimental Protocol: Finkelstein Reaction

-

Dissolve the crude dimesylate in anhydrous acetone.

-

Add an excess of sodium iodide to the solution.

-

Heat the mixture to reflux and stir for several hours. The precipitation of sodium mesylate drives the reaction to completion.[9]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1-Bis(iodomethyl)cyclopropane.

-

The product can be purified by column chromatography on silica gel or by vacuum distillation.

| Property | Value |

| Molecular Formula | C5H8I2[3][11] |

| Molecular Weight | 321.93 g/mol [11] |

| Boiling Point | 255.48 °C at 760 mmHg (Predicted)[3] |

| Density | 2.449 g/cm³ (Predicted)[3] |

| Refractive Index | 1.669 (Predicted)[3] |

| Table 2: Physical Properties of 1,1-Bis(iodomethyl)cyclopropane. |

Safety Considerations

-

Lithium aluminum hydride (LiAlH4): Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

1,2-Dibromoethane: A suspected carcinogen and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

1,1-Bis(iodomethyl)cyclopropane: Assumed to be toxic and should be handled with caution.[3]

Conclusion

The synthesis of 1,1-Bis(iodomethyl)cyclopropane via the diol intermediate is a well-established and reliable method that provides access to this versatile building block. By understanding the underlying principles of each reaction step and adhering to careful experimental technique, researchers can efficiently prepare this compound for a wide range of synthetic applications. The protocols outlined in this guide, based on established literature, offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

-

Finkelstein reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Cas 83321-23-7,1,1-bis(iodomethyl)cyclopropane - LookChem. (n.d.). Retrieved from [Link]

-

cyclopropanation using an iron-containing methylene transfer reagent - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes - ChemRxiv. (2024). Retrieved from [Link]

-

6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

1-Iodo-1-(iodomethyl)cyclopropane | C4H6I2 | CID 130390937 - PubChem. (n.d.). Retrieved from [Link]

- US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents. (n.d.).

-

Ch 14: Cyclopropane synthesis - University of Calgary. (n.d.). Retrieved from [Link]

- GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents. (n.d.).

-

Synthesis of cyclopropane containing natural products - e-Publications@Marquette. (n.d.). Retrieved from [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. (n.d.). Retrieved from [Link]

- CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester. (n.d.).

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

- 6. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

- 7. 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3 [chemicalbook.com]

- 8. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. Finkelstein Reaction [organic-chemistry.org]

- 11. 1,1-Bis(iodomethyl)cyclopropane | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Spectral Analysis of 1,1-Bis(iodomethyl)cyclopropane

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of 1,1-bis(iodomethyl)cyclopropane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with comparative data from analogous structures to offer a predictive yet robust characterization of this molecule. In the absence of publicly available experimental spectra for 1,1-bis(iodomethyl)cyclopropane, this guide serves as an authoritative predictive resource grounded in established spectroscopic theory.

Introduction: The Significance of the Cyclopropyl Moiety and its Spectroscopic Interrogation

The cyclopropyl group is a cornerstone in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to parent molecules. Its three-membered ring structure introduces significant ring strain, which in turn influences its electronic properties and reactivity. 1,1-Bis(iodomethyl)cyclopropane is a potentially valuable building block for introducing this motif, with the iodomethyl groups serving as versatile handles for further synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such key intermediates. This guide elucidates the expected ¹H NMR, ¹³C NMR, and IR spectral signatures of 1,1-bis(iodomethyl)cyclopropane, providing a foundational reference for its synthesis and application.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of 1,1-bis(iodomethyl)cyclopropane is anticipated to be relatively simple, reflecting the molecule's symmetry. The key to a robust prediction lies in understanding the influence of the cyclopropyl ring's magnetic anisotropy and the deshielding effect of the iodine atoms.

Causality Behind Predicted Chemical Shifts:

The cyclopropane ring's unique electronic structure generates a shielding cone above and below the plane of the ring. Protons situated within this cone experience an upfield shift compared to their acyclic counterparts.[1] Conversely, the electronegative iodine atoms will deshield the adjacent methylene protons, shifting their resonance downfield.

Based on these principles and data from related compounds such as (iodomethyl)cyclopropane, the following ¹H NMR signals are predicted for 1,1-bis(iodomethyl)cyclopropane:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.2 - 3.4 | Singlet | 4H | -CH₂I | The methylene protons are deshielded by the adjacent iodine atoms. The absence of adjacent non-equivalent protons leads to a singlet. |

| ~0.8 - 1.0 | Singlet | 4H | Cyclopropyl CH₂ | The cyclopropyl protons are shielded by the ring's magnetic anisotropy. Due to the molecule's symmetry, these protons are chemically equivalent and will appear as a singlet. |

Logical Relationship of Proton Environments

Caption: Molecular structure and proton environments of 1,1-bis(iodomethyl)cyclopropane.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum of 1,1-bis(iodomethyl)cyclopropane is expected to display three distinct signals, corresponding to the three unique carbon environments in the molecule.

Causality Behind Predicted Chemical Shifts:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The quaternary cyclopropyl carbon will be significantly downfield due to the attachment of two carbon chains. The cyclopropyl methylene carbons are expected at a relatively upfield position, a characteristic feature of cyclopropyl rings. The iodomethyl carbons will be shifted downfield due to the deshielding effect of the iodine atom.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |

| ~5 - 10 | -CH₂I | The carbon atom is directly attached to the electronegative iodine, causing a downfield shift. |

| ~15 - 20 | Cyclopropyl CH₂ | This is a typical chemical shift range for methylene carbons in a cyclopropane ring. |

| ~25 - 30 | Quaternary Cyclopropyl C | This carbon is attached to four other carbon atoms, resulting in a more downfield chemical shift compared to the other cyclopropyl carbons. |

Logical Relationship of Carbon Environments

Caption: Carbon environments in 1,1-bis(iodomethyl)cyclopropane.

IR Spectral Analysis: Identifying Key Functional Groups

The IR spectrum provides valuable information about the functional groups present in a molecule. For 1,1-bis(iodomethyl)cyclopropane, the key absorptions will be associated with the C-H bonds of the cyclopropyl and methylene groups, and the C-I bonds.

Causality Behind Predicted Absorption Frequencies:

The vibrational frequencies of bonds are determined by the masses of the bonded atoms and the bond strength. The C-H stretching vibrations of the strained cyclopropyl ring typically appear at a slightly higher frequency than those of alkanes. The C-I bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration that falls in the fingerprint region.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| ~3080 - 3000 | C-H Stretch | Cyclopropyl CH₂ | The sp² character of the C-H bonds in the strained cyclopropane ring leads to a higher stretching frequency.[] |

| ~2950 - 2850 | C-H Stretch | Methylene (-CH₂I) | Typical range for C-H stretching in alkyl groups. |

| ~1450 | C-H Bend (Scissoring) | Methylene (-CH₂I) | Characteristic bending vibration for methylene groups. |

| ~1020 | Cyclopropane Ring Bend | Cyclopropane | A characteristic vibration of the cyclopropane ring skeleton.[] |

| ~500 - 600 | C-I Stretch | Alkyl Iodide | The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration.[3][4] |

Experimental Protocols

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,1-bis(iodomethyl)cyclopropane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Spectral Acquisition and Analysis

Caption: A standardized workflow for obtaining and analyzing NMR spectra.

IR Spectroscopy Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 1,1-bis(iodomethyl)cyclopropane. By grounding these predictions in the fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have constructed a reliable framework for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a validated methodology for obtaining high-quality spectral data, which will be essential for confirming these predictions and enabling the confident use of 1,1-bis(iodomethyl)cyclopropane in research and development.

References

Physical and chemical properties of 1,1-Bis(iodomethyl)cyclopropane

An In-depth Technical Guide to 1,1-Bis(iodomethyl)cyclopropane: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Strained Ring Systems

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane motif stands out for its unique stereochemical and electronic properties.[1][2] The inherent ring strain of this three-membered carbocycle imparts unusual reactivity and conformational rigidity, which can be strategically exploited to enhance the pharmacological profiles of drug candidates.[3] Among the diverse family of cyclopropane-containing building blocks, 1,1-Bis(iodomethyl)cyclopropane emerges as a particularly valuable synthon. Its geminal di-iodomethyl substitution provides two reactive centers for constructing more complex molecular architectures, making it a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][4]

This guide offers a comprehensive overview of 1,1-Bis(iodomethyl)cyclopropane for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the pharmaceutical industry.

Physicochemical Properties of 1,1-Bis(iodomethyl)cyclopropane

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. 1,1-Bis(iodomethyl)cyclopropane is a colorless liquid characterized by a high density and two reactive carbon-iodine bonds.[4]

Table 1: Core Physicochemical Data for 1,1-Bis(iodomethyl)cyclopropane

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈I₂ | [4][5] |

| Molecular Weight | 321.93 g/mol | [4][5] |

| CAS Number | 83321-23-7 | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 255.48 °C at 760 mmHg | [4] |

| Density | 2.449 g/cm³ | [4] |

| Refractive Index | 1.669 | [4] |

| Flash Point | 122.30 °C | [4] |

| Purity | Typically ≥95% | [5][6] |

Synthesis and Reactivity

The utility of 1,1-Bis(iodomethyl)cyclopropane as a synthetic intermediate is predicated on both its accessibility through reliable synthetic routes and the predictable reactivity of its iodomethyl groups.

Synthesis Pathway

A common and robust method for preparing 1,1-Bis(iodomethyl)cyclopropane begins with a functionalized cyclopropane core, typically a diester derivative.[1][7] This multi-step approach allows for the use of readily available starting materials and proceeds through a key diol intermediate.

The general synthetic pathway can be outlined as follows:

-

Ester Reduction: A 1,1-cyclopropanedicarboxylic ester, such as diethyl 1,1-cyclopropanedicarboxylate, is reduced to the corresponding diol, 1,1-Bis(hydroxymethyl)cyclopropane. This reduction was historically performed using complex metal hydrides like lithium aluminum hydride, but large-scale syntheses now often employ catalytic hydrogenation.[7]

-

Iodination: The resulting 1,1-Bis(hydroxymethyl)cyclopropane is then converted to the target di-iodide. This transformation is typically achieved using a suitable iodinating agent.

Caption: General synthetic route to 1,1-Bis(iodomethyl)cyclopropane.

Core Reactivity and Mechanistic Insights

The chemical behavior of 1,1-Bis(iodomethyl)cyclopropane is dominated by the two carbon-iodine bonds. The iodine atoms are excellent leaving groups, making the adjacent methylene carbons highly susceptible to nucleophilic attack. This reactivity allows the compound to serve as a versatile electrophilic building block for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the molecule can participate in radical reactions. For instance, it can be employed in Atom Transfer Radical Annulation (ATRAn) processes to construct complex cyclic systems, such as gem-diborylated cyclopentanes, which are themselves valuable synthetic intermediates.[8]

Caption: Key reaction pathways for 1,1-Bis(iodomethyl)cyclopropane.

Applications in Drug Discovery and Development

The incorporation of a cyclopropane ring into a drug molecule can significantly improve its pharmacological properties.[2] The rigid structure can lock the molecule into a bioactive conformation, enhancing potency and selectivity while reducing off-target effects.[3] Additionally, the cyclopropyl group can increase metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

1,1-Bis(iodomethyl)cyclopropane serves as a precursor to the valuable 1,1-disubstituted cyclopropane moiety found in several pharmaceuticals. For example, intermediates derived from this compound are utilized in the synthesis of leukotriene antagonists like Montelukast, which is used in the treatment of asthma.[7] It has also been identified as a starting material for the preparation of certain Hepatitis C Virus (HCV) inhibitors.[4]

Generalized Experimental Protocol: Nucleophilic Substitution

The following is a representative, step-by-step methodology for a generic nucleophilic substitution reaction to illustrate the compound's use.

Objective: To synthesize a 1,1-bis(azidomethyl)cyclopropane via substitution with a nucleophile (azide).

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,1-Bis(iodomethyl)cyclopropane (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add sodium azide (NaN₃, >2.2 equivalents) to the solution. The excess nucleophile ensures the reaction goes to completion.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: A typical workflow for a reaction using the title compound.

Safety and Handling

1,1-Bis(iodomethyl)cyclopropane is considered a hazardous substance and must be handled with appropriate safety precautions.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11] Keep the container tightly closed. The compound may be light-sensitive, so storage in a dark place is recommended.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

-

First Aid:

Conclusion

1,1-Bis(iodomethyl)cyclopropane is a highly functionalized and reactive building block with significant potential in organic synthesis. Its ability to introduce the geminally-disubstituted cyclopropane unit makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The strategic incorporation of this strained ring system can profoundly influence a molecule's biological activity, making this compound a key tool for medicinal chemists aiming to optimize lead compounds. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

-

LookChem. Cas 83321-23-7, 1,1-bis(iodomethyl)cyclopropane. [Link]

-

PubChem. 1-Iodo-1-(iodomethyl)cyclopropane | C4H6I2 | CID 130390937. [Link]

-

Airgas. SAFETY DATA SHEET - Cyclopropane. [Link]

-

Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

-

ChemRxiv. Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. [Link]

-

University of Calgary. Ch 14: Cyclopropane synthesis. [Link]

- Google Patents. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.

-

Dana Bioscience. 1,1-Bis(iodomethyl)cyclopropane 250mg. [Link]

-

CAS Common Chemistry. Melamine (diphosphate). [Link]

-

ResearchGate. Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Foremost Chem. Melamine Pyrophosphate (MPP) CAS NO.:15541-60-3. [Link]

-

Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. 1,1-Bis(iodomethyl)cyclopropane | 83321-23-7 | Benchchem [benchchem.com]

- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1,1-Bis(iodomethyl)cyclopropane | CymitQuimica [cymitquimica.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. (Iodomethyl)cyclopropane | 33574-02-6 | TCI AMERICA [tcichemicals.com]

- 12. Iodomethyl-cyclopropane CAS#: 33574-02-6 [m.chemicalbook.com]

The Substituted Cyclopropane: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-Depth Technical Guide

Abstract

The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent strain, has evolved into a fundamental building block in modern chemical sciences, particularly in drug discovery and materials science.[1][2] Its unique electronic properties and rigid, three-dimensional structure offer unparalleled advantages in the design of bioactive molecules and complex organic scaffolds.[3][4] This guide provides a comprehensive exploration of the discovery and historical development of synthetic methodologies for substituted cyclopropanes. We will trace the journey from August Freund's initial synthesis of the parent ring to the sophisticated, stereocontrolled transition-metal-catalyzed reactions that define the modern era. This narrative emphasizes the causality behind key experimental advancements, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect seminal methods, including the Simmons-Smith reaction, transition-metal-catalyzed carbene transfers, and ylide additions, providing both mechanistic understanding and practical context.

Introduction: The Allure of the Strained Ring

The cyclopropane unit is the tenth most frequently found ring system in small-molecule drugs, a testament to its profound impact on medicinal chemistry.[3] Composed of three sp³ hybridized carbon atoms forced into a planar triangle, the ring deviates significantly from the ideal tetrahedral angle of 109.5° to a constrained 60°. This severe angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a high ring strain energy of approximately 27.5 kcal/mol.[5]

However, this strain is not a liability but a source of unique reactivity. The C-C bonds, often described by the Walsh or Coulson-Moffitt models, possess significant p-character, behaving in some respects like a carbon-carbon double bond.[5] This "unsaturated" character allows cyclopropanes to engage in reactions atypical for alkanes. For the medicinal chemist, installing a cyclopropane ring offers several strategic advantages:

-

Conformational Rigidity: It locks portions of a molecule into a well-defined three-dimensional orientation, which can lead to more favorable and entropically efficient binding to biological targets.[4]

-

Metabolic Stability: The C-H bonds of a cyclopropane are stronger than those in a comparable alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

-

Bioisosterism: The cyclopropyl group can serve as a non-classical bioisostere for vinyl groups or gem-dimethyl groups, allowing for fine-tuning of a molecule's steric and electronic profile.[2]

-

Improved Physicochemical Properties: It can modulate properties such as lipophilicity, aqueous solubility, and membrane permeability.[2][4]

Given these benefits, the development of efficient and selective methods to construct substituted cyclopropanes has been, and continues to be, a major focus of synthetic organic chemistry.

The Genesis: August Freund and the First Cyclopropane

The story of cyclopropanes begins in 1881 with Austrian chemist August Freund.[6][7] Working with 1,3-dibromopropane, Freund sought to perform an intermolecular Wurtz reaction. Instead, by treating it with sodium metal, he induced an intramolecular Wurtz coupling, forcing the two ends of the three-carbon chain to connect and expel the two bromine atoms as sodium bromide.[7][8] This landmark reaction produced the parent cyclopropane, a compound whose existence challenged the prevailing theories of chemical bonding.[6][7]

The initial yield was modest, but the method was later improved in 1887 by Gustavson, who substituted the more reactive sodium with zinc dust, a less aggressive and higher-yielding protocol.[7] These early syntheses, while groundbreaking, were largely limited to the parent, unsubstituted ring and simple derivatives. The creation of more complex, functionalized cyclopropanes required a conceptual leap in synthetic strategy.

Caption: Freund's synthesis of cyclopropane.

The Age of Carbenes and Carbenoids: A Mid-Century Revolution

The mid-20th century witnessed a paradigm shift in cyclopropane synthesis with the harnessing of highly reactive one-carbon electrophiles: carbenes and their stabilized cousins, carbenoids. These species could add directly across an alkene double bond in a [2+1] cycloaddition, providing a powerful and general route to the cyclopropane ring.

Free Carbenes and Diazo Compounds

One of the earliest methods involved the generation of the simplest carbene, methylene (:CH₂), from diazomethane (CH₂N₂).[9][10] Photolysis or thermolysis of diazomethane expels stable nitrogen gas, leaving behind the highly reactive methylene species, which then adds to an alkene.[9][10]

While effective, this approach suffered from significant drawbacks. Diazomethane is both explosive and highly toxic. Furthermore, free carbenes are notoriously indiscriminate, often leading to a mixture of products from C-H insertion reactions alongside the desired cyclopropanation.[11] A more controlled approach was desperately needed.

A Landmark Achievement: The Simmons-Smith Reaction

In 1958, a breakthrough came from Howard E. Simmons and Ronald D. Smith at DuPont.[9][12] They developed a method that avoided free carbenes entirely. By treating diiodomethane (CH₂I₂) with a zinc-copper couple, they generated an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[8][12]

This carbenoid is electrophilic enough to react with alkenes but is significantly more stable and selective than free methylene. The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond. This mechanism ensures that the reaction is stereospecific : the stereochemistry of the starting alkene is perfectly preserved in the cyclopropane product.[8][9] For example, a cis-alkene yields a cis-substituted cyclopropane exclusively, and a trans-alkene yields the trans-product.[8]

The utility of the Simmons-Smith reaction was further enhanced by modifications, notably the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, leading to a more reactive and homogenous reagent system.[12]

Caption: Workflow of the Simmons-Smith reaction.

-

System: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

Zinc-copper couple (Zn(Cu))

-

Diiodomethane (CH₂I₂)

-

Cyclohexene

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

Under a positive pressure of nitrogen, charge the flask with the zinc-copper couple.

-

Add anhydrous diethyl ether to the flask.

-

Add the diiodomethane dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the carbenoid.

-

After the initial exotherm subsides, add the cyclohexene to the reaction mixture.

-

Stir the reaction at reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (bicyclo[4.1.0]heptane) by fractional distillation.

-

-

Self-Validation: The stereospecificity of the reaction serves as an internal validation. Analysis of the product by NMR spectroscopy should show a single diastereomer, confirming the concerted mechanism. The absence of C-H insertion byproducts further validates the carbenoid pathway over a free carbene mechanism.

Dihalocarbenes and Sulfur Ylides

Two other key mid-century developments provided complementary routes to substituted cyclopropanes.

-

Dihalocarbenes: Treatment of a haloform, such as chloroform (CHCl₃) or bromoform (CHBr₃), with a strong base like potassium tert-butoxide generates a dihalocarbene (e.g., :CCl₂).[9] These carbenes are more stable than methylene and react cleanly with alkenes to form gem-dihalocyclopropanes, which are valuable synthetic intermediates.[8]

-

Johnson-Corey-Chaykovsky Reaction: This method utilizes sulfur ylides, such as dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base.[8][11] These nucleophilic reagents are particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones and esters, a class of substrates that often perform poorly in the Simmons-Smith reaction.[8]

The Modern Era: Precision and Control with Transition Metals

While the methods of the mid-20th century were robust, the quest for greater efficiency, broader substrate scope, and, most importantly, control over stereochemistry, pushed the field toward transition metal catalysis.

Metal-Catalyzed Decomposition of Diazo Compounds

A major advancement was the discovery that transition metals, particularly those of copper and rhodium, could catalyze the decomposition of diazo compounds in a controlled manner.[11][13] In this process, a diazo compound, such as ethyl diazoacetate (EDA), reacts with the metal catalyst to form a metal-carbene intermediate (a carbenoid). This species is then transferred to an alkene to form the cyclopropane.

This catalytic approach offers several advantages over the thermal or photochemical methods:

-

Safety and Control: The reactions can be run at much lower temperatures, avoiding the hazards of free carbenes and offering greater control.[3]

-

High Efficiency: Catalyst loadings are typically low, making the process highly atom-economical.

-

Chemoselectivity: Modern catalysts can differentiate between various C-H bonds and C=C bonds, minimizing side reactions.[11] Cobalt-porphyrin complexes, for example, have emerged as highly effective catalysts for this transformation.[14]

The Pinnacle: Asymmetric Cyclopropanation

The true power of transition metal catalysis was realized with the development of asymmetric cyclopropanation . By using a chiral ligand to coordinate to the metal center (e.g., Rh, Cu), chemists could create a chiral catalytic environment. When the metal carbene is transferred to the alkene, the chiral ligand directs the approach, favoring the formation of one enantiomer of the cyclopropane product over the other. This has been a monumental achievement, as the biological activity of a drug molecule is often dependent on its specific stereochemistry. Catalysts based on chiral porphyrins or bis(oxazoline) ligands have achieved exceptional levels of enantioselectivity.[11][14]

Caption: A timeline of key discoveries.

Summary of Key Synthetic Methodologies

The evolution of cyclopropanation has equipped chemists with a diverse toolbox. The choice of method depends critically on the substrate and the desired outcome.

| Method | Reagent(s) | Typical Substrate | Key Features & Causality |

| Freund/Wurtz | 1,3-Dihalopropane + Active Metal (Na, Zn) | Simple alkanes | Logic: Intramolecular coupling. Historically significant but limited scope.[7][8] |

| Simmons-Smith | CH₂I₂ + Zn(Cu) or Et₂Zn | Electron-rich/unactivated alkenes | Logic: Controlled carbenoid transfer avoids free carbene issues. Stereospecific. Excellent for general use.[9][12] |

| Dihalocarbene Addition | Haloform (e.g., CHCl₃) + Strong Base | Most alkenes | Logic: Generates a relatively stable carbene. Produces synthetically useful gem-dihalocyclopropanes.[8][9] |

| Corey-Chaykovsky | Sulfur Ylide | Electron-poor alkenes (enones, esters) | Logic: Nucleophilic ylide attacks the alkene. Complements electrophilic carbenoid methods.[8][11] |

| Metal-Catalyzed Diazo | Diazoacetate + Metal Catalyst (Rh, Cu, Co) | Wide range of alkenes | Logic: Catalytic cycle provides high efficiency and control. Allows for asymmetric synthesis with chiral ligands.[13][14] |

Conclusion and Future Outlook

The journey of the substituted cyclopropane from a laboratory curiosity to a pillar of modern chemistry is a powerful illustration of the progression of synthetic science. Each major development was driven by a need to overcome the limitations of the previous era—from the brute force of intramolecular couplings to the controlled delivery of carbenoids, and finally to the exquisite stereochemical precision of asymmetric catalysis.

Today, research continues to push the boundaries. The development of more sustainable catalysts using earth-abundant metals, the invention of novel cyclopropanation reactions that don't rely on hazardous diazo precursors, and the application of these methods to ever more complex molecular architectures are at the forefront of the field.[15] For drug development professionals and medicinal chemists, the cyclopropane ring is no longer just an interesting structural feature but a powerful strategic tool, and the continued innovation in its synthesis will undoubtedly fuel the discovery of the next generation of therapeutics.[3][16]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Carreira, E. M. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich. Retrieved from [Link]

-

Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]

-

Chawner, L. M. R., et al. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Retrieved from [Link]

-

Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Retrieved from [Link]

-

Li, Y., & Ma, S. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). August Freund. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

-

Wang, Z., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Hakobyan, K., et al. (2025, March 12). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. ResearchGate. Retrieved from [Link]

-

Talybov, G., et al. (2018). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

-

YouTube. (2024, May 9). Cyclopropane: a functional carbon group. Retrieved from [Link]

Sources

- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. August Freund - Wikipedia [en.wikipedia.org]

- 7. Cyclopropane - Wikipedia [en.wikipedia.org]

- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ethz.ch [ethz.ch]

- 12. mdpi.com [mdpi.com]

- 13. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Cyclopropane synthesis [organic-chemistry.org]

- 15. bulletin.am [bulletin.am]

- 16. researchgate.net [researchgate.net]

Fundamental reactivity of iodomethyl groups on a cyclopropane ring

An In-Depth Technical Guide to the Fundamental Reactivity of Iodomethyl Groups on a Cyclopropane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodomethylcyclopropane moiety is a fascinating and synthetically versatile building block that marries the unique electronic properties of a strained three-membered ring with the reactivity of a primary alkyl iodide. This guide provides a comprehensive exploration of the fundamental reactivity of this group, delving into the underlying principles that govern its transformations. We will examine the delicate interplay between nucleophilic substitution, radical-mediated reactions, and cationic rearrangements, offering insights into how reaction conditions can be tailored to favor specific outcomes. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both a theoretical framework and practical guidance for the effective utilization of iodomethylcyclopropane and its derivatives in the design and synthesis of complex molecules.

Introduction: The Unique Nature of the Cyclopropylmethyl System

The cyclopropane ring, with its C-C-C bond angles constrained to 60°, possesses significant ring strain, estimated to be around 27.6 kcal/mol.[1][2] This inherent strain manifests in the C-C bonds having a higher p-character than typical sp³-hybridized carbons, often described as "bent" or "banana" bonds.[3][4] This unique electronic structure allows the cyclopropane ring to interact with adjacent reactive centers in a manner reminiscent of a carbon-carbon double bond.[4]

When an iodomethyl group is attached to this strained ring, a fascinating interplay of reactivity emerges. The iodine atom, being a good leaving group, primes the molecule for a variety of transformations.[5] The proximity of the reactive C-I bond to the cyclopropane ring gives rise to a rich and sometimes complex reaction landscape, dominated by three principal pathways:

-

Nucleophilic Substitution (Sɴ2): Direct displacement of the iodide by a nucleophile.

-

Radical Reactions: Homolytic cleavage of the C-I bond to generate a cyclopropylmethyl radical.

-

Cationic Rearrangements: Formation of the exceptionally stable cyclopropylmethyl cation, which is prone to rapid rearrangement.

Understanding the factors that control which of these pathways predominates is crucial for harnessing the synthetic potential of iodomethylcyclopropanes.

Nucleophilic Substitution Reactions: A Direct Approach

The primary nature of the carbon bearing the iodine atom in (iodomethyl)cyclopropane suggests that it should be susceptible to Sɴ2 reactions.[6][7] In this bimolecular process, a nucleophile attacks the electrophilic carbon, displacing the iodide ion in a single, concerted step.[6]

Diagram 1: Sɴ2 displacement on iodomethylcyclopropane.

Key Considerations for Sɴ2 Reactions

Several factors influence the efficiency of Sɴ2 reactions with iodomethylcyclopropane:

-

Nucleophile Strength: Strong, unhindered nucleophiles generally favor the Sɴ2 pathway.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[7]

-

Steric Hindrance: While the cyclopropyl group itself is relatively small, substituents on the ring can hinder the backside attack required for Sɴ2 displacement.[8]

Synthetic Applications

Direct Sɴ2 displacement is a powerful tool for introducing a wide range of functional groups onto the cyclopropylmethyl scaffold.

| Nucleophile | Product | Typical Conditions |

| RO⁻ (Alkoxide) | Cyclopropylmethyl ether | NaH, ROH, THF |

| N₃⁻ (Azide) | Cyclopropylmethyl azide | NaN₃, DMF, heat |

| CN⁻ (Cynide) | Cyclopropylacetonitrile | NaCN, DMSO, heat |

| R₂NH (Amine) | Cyclopropylmethylamine | Excess amine, heat |

Table 1: Examples of Sɴ2 Reactions with Iodomethylcyclopropane.

Experimental Protocol: Synthesis of Cyclopropylmethylamine

This protocol provides a general method for the amination of (iodomethyl)cyclopropane via an Sɴ2 reaction.

-

Reaction Setup: In a sealed tube, dissolve (iodomethyl)cyclopropane (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Amine: Add a large excess of the desired amine (e.g., 10 eq of ammonia in methanol, or a secondary amine like diethylamine).

-

Heating: Seal the tube and heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a salt has precipitated, filter it off. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Radical-Mediated Transformations: Harnessing Single Electrons

The relatively weak C-I bond in iodomethylcyclopropane makes it an excellent precursor for radical reactions.[9] Homolytic cleavage of this bond, typically initiated by heat, light, or a radical initiator like AIBN, generates the cyclopropylmethyl radical.[10]

Diagram 2: General scheme for a radical addition reaction.

The Fate of the Cyclopropylmethyl Radical

The cyclopropylmethyl radical is a fascinating intermediate. It can undergo several transformations, with the outcome depending on the reaction conditions and the presence of other reactive species.

-

Direct Trapping: The radical can be trapped by a radical scavenger or participate in an atom transfer reaction.

-

Homoallylic Rearrangement: The radical can undergo a rapid ring-opening to form the more stable homoallyl radical (3-butenyl radical).[11] This rearrangement is often a competing and sometimes dominant pathway.

Radical [3+2] Cycloadditions

A particularly elegant application of iodomethylcyclopropane derivatives is in radical [3+2] cycloaddition reactions.[9] In these reactions, the initially formed homoallyl radical (generated after ring-opening) acts as a three-carbon component that adds to an alkene to form a five-membered ring.[9][12]

Experimental Protocol: Radical [3+2] Cycloaddition

This protocol, adapted from the work of Kitagawa et al., describes a radical cycloaddition to form a functionalized cyclopentane derivative.[9]

-

Reagents: To a solution of an alkene (1.0 eq) and dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.2 eq) in benzene, add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).

-

Reaction Conditions: De-gas the solution and heat to reflux (approximately 80 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the cyclopentane product.

The Cyclopropylmethyl Cation: A Gateway to Rearrangements

Under conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent or in the presence of a Lewis acid), iodomethylcyclopropane can ionize to form the cyclopropylmethyl cation. This cation is remarkably stable, with a stability comparable to that of a tertiary carbocation.[3][4] This enhanced stability is attributed to the overlap of the C-C bonding orbitals of the cyclopropane ring with the vacant p-orbital of the cationic center, a phenomenon often referred to as "dancing resonance".[3][13]

Diagram 3: Equilibrium of the cyclopropylmethyl cation and its rearranged forms.

Despite its stability, the cyclopropylmethyl cation is highly prone to rearrangement due to the inherent strain of the three-membered ring.[13] It exists in a rapid equilibrium with the cyclobutyl and homoallyl cations.[13][14] Consequently, reactions proceeding through a cyclopropylmethyl cation intermediate often yield a mixture of products derived from trapping each of these cationic species.

Controlling the Rearrangement

The product distribution in reactions involving the cyclopropylmethyl cation is highly sensitive to the reaction conditions.[13]

| Condition | Favored Product(s) | Rationale |

| Highly nucleophilic solvent | Cyclopropylmethyl | The initial cation is trapped before it can rearrange. |

| Low temperature | Cyclopropylmethyl | Rearrangement is kinetically disfavored at lower temperatures. |

| Non-nucleophilic solvent | Cyclobutyl, Homoallyl | The cation has a longer lifetime, allowing for rearrangement to the thermodynamically more stable products. |

Table 2: Influence of Reaction Conditions on Product Distribution.

Synthetic Utility and Challenges

The propensity of the cyclopropylmethyl cation to rearrange can be both a synthetic challenge and an opportunity. While it can lead to complex product mixtures, carefully controlled conditions can be used to selectively form cyclobutyl or homoallylic products. For instance, the synthesis of cyclobutanol from cyclopropylmethanol via treatment with acid is a classic example of a synthetically useful rearrangement.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is an increasingly important motif in medicinal chemistry.[15][16] Its rigid, three-dimensional structure can be used to lock in specific conformations, leading to improved binding affinity and selectivity for biological targets.[15] The enhanced metabolic stability of the C-H bonds on a cyclopropane ring can also be advantageous.[15]

Iodomethylcyclopropane serves as a valuable starting material for the synthesis of more complex cyclopropane-containing drug candidates.[17] The ability to introduce a variety of functional groups via the reaction pathways discussed above allows for the rapid generation of diverse molecular scaffolds for biological screening. For example, the synthesis of cyclopropylmethylamines, which are present in a number of bioactive compounds, can be readily achieved from iodomethylcyclopropane.[18]

Conclusion

The reactivity of the iodomethyl group on a cyclopropane ring is a rich and multifaceted area of organic chemistry. The unique electronic properties of the strained ring system give rise to a delicate balance between nucleophilic substitution, radical processes, and cationic rearrangements. A thorough understanding of the factors that govern these competing pathways is essential for any chemist seeking to utilize this versatile building block. By carefully selecting reaction conditions, it is possible to steer the reactivity of iodomethylcyclopropane towards a desired outcome, enabling the efficient synthesis of a wide array of complex and valuable molecules for applications ranging from materials science to drug discovery.

References

-

Kitagawa, O., Yamada, Y., Fujiwara, H., & Taguchi, T. (n.d.). Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2039–2055. [Link]

-

Sivanandan, S. T., & Krishna, R. B. (2022). Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. European Journal of Organic Chemistry, 2022(39). [Link]

-

Wikipedia. (n.d.). Ring strain. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

Chen, K., & Diao, T. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Journal of the American Chemical Society, 137(6), 2418–2421. [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2018, September 25). Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion?[Link]

-

Trost, B. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]

-

Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

-

Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247-268. [Link]

-

Larmore, S., & Champagne, P. A. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CAS 33574-02-6: (iodomethyl)cyclopropane | CymitQuimica [cymitquimica.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scientificupdate.com [scientificupdate.com]

- 17. (Iodomethyl)cyclopropane, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Disubstituted Cyclopropanes

This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of 1,1-disubstituted cyclopropanes. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique class of cyclic compounds. We will explore the intricate interplay of steric and electronic effects that govern the geometry of the cyclopropyl ring and the orientation of its substituents, supported by experimental data and theoretical models.

The Unique Electronic Structure of the Cyclopropane Ring: A Foundation of Strain and Reactivity

The cyclopropane ring, the smallest of the cycloalkanes, possesses a highly strained structure characterized by C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent strain profoundly influences its bonding, structure, and chemical reactivity. To comprehend the structure of substituted cyclopropanes, one must first appreciate the bonding models that describe the parent molecule.